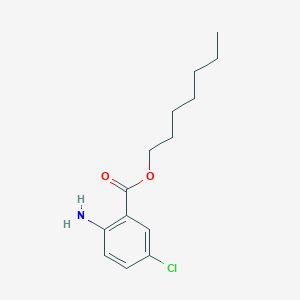
Anthranilic acid, 5-chloro-, heptyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anthranilic acid, 5-chloro-, heptyl ester is a chemical compound that belongs to the class of carboxylic acid esters. It is commonly used in scientific research applications due to its unique properties and potential benefits in various fields.
Mécanisme D'action
The mechanism of action of Anthranilic acid, 5-chloro-, heptyl ester is not well understood. However, it is believed to act by inhibiting the growth of cancer cells and microorganisms. It may also have anti-inflammatory properties.
Effets Biochimiques Et Physiologiques
Anthranilic acid, 5-chloro-, heptyl ester has been shown to have potential biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and microorganisms. It may also have anti-inflammatory properties. However, further research is needed to fully understand its effects on the human body.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Anthranilic acid, 5-chloro-, heptyl ester in lab experiments include its potential antitumor and antimicrobial activity. It is also relatively easy to synthesize. However, its mechanism of action is not well understood, and further research is needed to fully understand its effects on the human body.
Orientations Futures
There are several future directions for research on Anthranilic acid, 5-chloro-, heptyl ester. One potential direction is to further investigate its potential antitumor and antimicrobial activity. Another potential direction is to study its anti-inflammatory properties. Additionally, further research is needed to fully understand its mechanism of action and its effects on the human body.
Méthodes De Synthèse
The synthesis of Anthranilic acid, 5-chloro-, heptyl ester involves the reaction of 5-chloroanthranilic acid with heptyl alcohol. The reaction is catalyzed by an acid catalyst and carried out under reflux conditions. The product is then purified using column chromatography and recrystallization.
Applications De Recherche Scientifique
Anthranilic acid, 5-chloro-, heptyl ester has been used in various scientific research applications. It is commonly used as a starting material for the synthesis of other compounds. It has been used in the synthesis of 5-chloroanthranilic acid derivatives, which have potential antitumor activity. It has also been used in the synthesis of heptyl esters of other carboxylic acids, which have been shown to have potential antimicrobial activity.
Propriétés
Numéro CAS |
18189-09-8 |
|---|---|
Nom du produit |
Anthranilic acid, 5-chloro-, heptyl ester |
Formule moléculaire |
C14H20ClNO2 |
Poids moléculaire |
269.77 g/mol |
Nom IUPAC |
heptyl 2-amino-5-chlorobenzoate |
InChI |
InChI=1S/C14H20ClNO2/c1-2-3-4-5-6-9-18-14(17)12-10-11(15)7-8-13(12)16/h7-8,10H,2-6,9,16H2,1H3 |
Clé InChI |
JBBXMSNYFQZXJW-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC(=O)C1=C(C=CC(=C1)Cl)N |
SMILES canonique |
CCCCCCCOC(=O)C1=C(C=CC(=C1)Cl)N |
Autres numéros CAS |
18189-09-8 |
Synonymes |
Anthranilic acid, 5-chloro-, heptyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



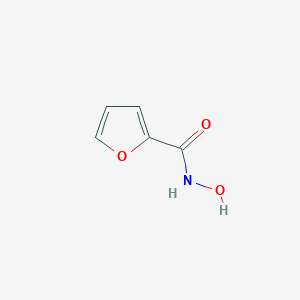
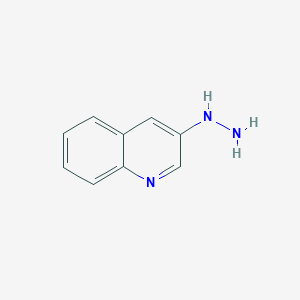
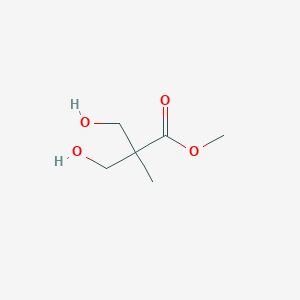
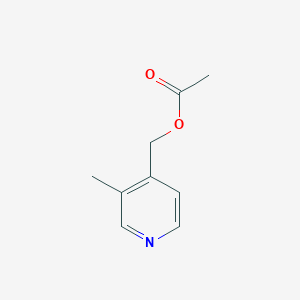
![8-Tert-butyl-6,9,12-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B102547.png)
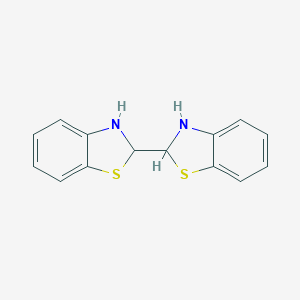
![Bicyclo[3.1.0]hexane-6,6-dicarbonitrile](/img/structure/B102550.png)
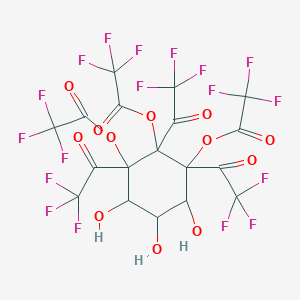
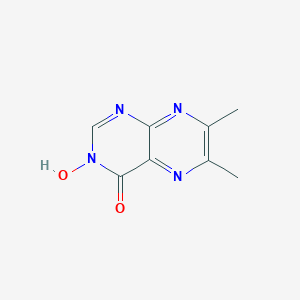
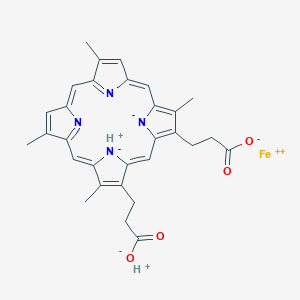
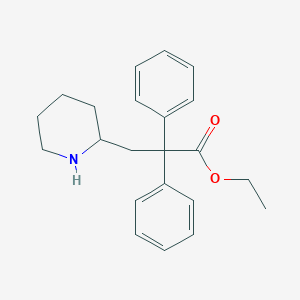

![1-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborine](/img/structure/B102559.png)
![Pyridazino[4,5-b]quinoxaline](/img/structure/B102560.png)